Cas no 1083181-23-0 (Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate)

Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate is a fluorinated azetidine derivative featuring both a Boc-protected amine and an aminomethyl group. This compound is valuable in medicinal chemistry and pharmaceutical research due to its rigid azetidine scaffold, which enhances conformational control in drug design. The fluorine substitution introduces metabolic stability and potential bioactivity, while the Boc group allows for selective deprotection under mild conditions, facilitating further functionalization. Its structural features make it a versatile intermediate for synthesizing bioactive molecules, particularly in the development of protease inhibitors, receptor modulators, and other small-molecule therapeutics. The compound’s well-defined reactivity and stability under standard conditions further support its utility in synthetic applications.
Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate structure
1083181-23-0 structure
Product Name:Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate
CAS No:1083181-23-0
MF:C9H17FN2O2
MW:204.241885900497
MDL:MFCD11559005
CID:1185398
PubChem ID:53487876
Update Time:2025-06-13

Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate
    • PB23887
    • 1-BOC-3-(AMINOMETHYL)-3-FLUOROAZETIDINE
    • 3-(AMINOMETHYL)-3-FLUORO-1-BOC-AZETIDINE
    • 1-AZETIDINECARBOXYLIC ACID, 3-(AMINOMETHYL)-3-FLUORO-, 1,1-DIMETHYLETHYL ESTER
    • 3-(AMinoMethyl)-3-fluoro-...
    • FCH1404788
    • 1-Boc-3-fluoroazetidine-3-methanamine
    • AK172233
    • BC681945
    • PC420034
    • ST1010029
    • AX8333164
    • F2147-8317
    • AS-34461
    • A895274
    • (1-Boc-3-fluoro-3-azetidinyl)methanamine
    • SY097213
    • SCHEMBL13779824
    • DTXSID70705353
    • DB-299107
    • tert-butyl3-(aminomethyl)-3-fluoroazetidine-1-carboxylate
    • MFCD11559005
    • 1083181-23-0
    • CS-0038955
    • EN300-761316
    • AKOS005259629
    • MDL: MFCD11559005
    • Inchi: 1S/C9H17FN2O2/c1-8(2,3)14-7(13)12-5-9(10,4-11)6-12/h4-6,11H2,1-3H3
    • InChI Key: HRNGGAXXQINCHD-UHFFFAOYSA-N
    • SMILES: FC1(CN)CN(C(=O)OC(C)(C)C)C1

Computed Properties

  • Exact Mass: 204.12740595g/mol
  • Monoisotopic Mass: 204.12740595g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.6
  • XLogP3: 0.2

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Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:1083181-23-0)Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate
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Stock Status:in Stock
Quantity:500mg/1g/5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:50
Price ($):248.0/304.0/869.0/1527.0
Email:sales@amadischem.com

Additional information on Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate

Research Brief on Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (CAS: 1083181-23-0) in Chemical Biology and Pharmaceutical Applications

Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (CAS: 1083181-23-0) is a fluorinated azetidine derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of novel bioactive molecules targeting various diseases. Its unique structural features, including the azetidine ring and fluorine substitution, contribute to enhanced metabolic stability and binding affinity in drug design.

Recent studies have explored the synthetic utility of this compound in developing kinase inhibitors and GPCR modulators. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its application in creating selective PI3Kδ inhibitors for autoimmune disorders. The fluorine atom at the 3-position was found to significantly improve target engagement through favorable halogen bonding interactions with key amino acid residues in the ATP-binding pocket.

In drug discovery programs, this intermediate has shown particular promise in CNS-targeted therapeutics. Research from Pfizer (2022) highlighted its incorporation into novel dopamine D3 receptor partial agonists, where the constrained azetidine ring system provided optimal spatial orientation for receptor interaction while maintaining favorable blood-brain barrier permeability. The tert-butyloxycarbonyl (Boc) protecting group offers convenient deprotection conditions for subsequent derivatization.

Significant progress has been made in the synthetic methodology for this compound. A 2023 Nature Protocols paper detailed an improved asymmetric synthesis route starting from 3-fluoroazetidine-3-carboxylic acid, achieving >99% ee and 85% overall yield. This advancement addresses previous challenges in stereocontrol at the fluorinated carbon center, enabling more efficient production of enantiopure material for biological evaluation.

Emerging applications in radiopharmaceuticals have also been reported. The amino group serves as an effective conjugation site for 18F-labeling, with recent PET tracer development utilizing this scaffold showing promising tumor imaging properties in preclinical models (ACS Chemical Neuroscience, 2023). The fluorinated azetidine core demonstrates superior in vivo stability compared to analogous pyrrolidine derivatives.

Ongoing structure-activity relationship studies suggest that modifications to the aminomethyl side chain can dramatically influence pharmacological properties. Current research focuses on exploring diverse carbamate and urea derivatives while maintaining the critical fluoroazetidine pharmacophore. Several patent applications from major pharmaceutical companies in 2023-2024 indicate growing commercial interest in this chemical space.

Future research directions likely include expanded investigations into its use in PROTAC design and covalent inhibitor development, where the reactive amine functionality offers unique opportunities for linker attachment and warhead incorporation. The compound's balance of rigidity and synthetic flexibility positions it as a valuable tool for addressing challenging drug targets in coming years.

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Amadis Chemical Company Limited
(CAS:1083181-23-0)Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate
A895274
Purity:99%/99%/99%/99%
Quantity:500mg/1g/5g/10g
Price ($):248.0/304.0/869.0/1527.0
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